9E-heptadecenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

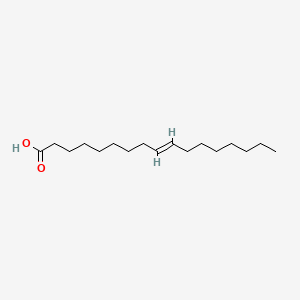

9E-Heptadecenoic acid is a long-chain fatty acid.

belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. has been detected in multiple biofluids, such as saliva and urine. Within the cell, is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

Applications De Recherche Scientifique

Medical Applications

1.1 Treatment of Skin Disorders and Allergies

Cis-9-heptadecenoic acid has been identified as a potential therapeutic agent for various skin disorders, including psoriasis and allergies. Research indicates that this fatty acid can inhibit lymphocyte activation and reduce the production of tumor necrosis factor-alpha (TNFα), which plays a significant role in inflammatory responses. This action suggests its utility in treating autoimmune diseases and conditions characterized by excessive inflammation .

- Case Study : A patent describes the use of cis-9-heptadecenoic acid for the prophylaxis and treatment of psoriasis and allergies. The compound has shown efficacy in reducing symptoms and incidence rates of these conditions through topical formulations .

1.2 Antifungal Properties

Cis-9-heptadecenoic acid exhibits antifungal activity, particularly against plant-pathogenic fungi. A study conducted on the antifungal properties of this fatty acid produced by Pseudozyma flocculosa demonstrated its effectiveness in inhibiting fungal growth and spore germination across various species .

- Data Table: Fungal Sensitivity to Cis-9-Heptadecenoic Acid

| Fungal Species | Growth Inhibition (%) |

|---|---|

| Botrytis cinerea | 75% |

| Cladosporium cucumerinum | 60% |

| Sclerotinia sclerotiorum | 50% |

This table illustrates the varying degrees of sensitivity among different fungal species to cis-9-heptadecenoic acid.

Agricultural Applications

2.1 Biocontrol Agent

Due to its antifungal properties, cis-9-heptadecenoic acid is being explored as a biocontrol agent in agriculture. Its ability to inhibit pathogenic fungi makes it a candidate for environmentally friendly pest management strategies. The rapid degradation of this compound under natural conditions suggests minimal environmental persistence, reducing the risk of resistance development in target fungi .

- Case Study : Research showed that applying Pseudozyma flocculosa containing cis-9-heptadecenoic acid effectively controlled powdery mildew in crops without leaving harmful residues .

Biochemical Research Applications

3.1 Lipid Composition Studies

Cis-9-heptadecenoic acid is utilized in studies examining lipid composition in various organisms. Its presence in cellular membranes can influence membrane fluidity and functionality, making it essential for understanding metabolic processes related to lipid metabolism .

- Data Table: Lipid Composition Analysis

| Organism | Major Fatty Acids (%) |

|---|---|

| Yeast | C16:0 (10%), C17:1 (31%) |

| Bacteria | C17:0 (20%), C17:1 (30%) |

This table summarizes the major fatty acids found in different organisms, highlighting the significance of cis-9-heptadecenoic acid in lipid profiles.

Industrial Applications

4.1 Surfactant and Emulsifier

In industrial applications, this compound serves as a surfactant and emulsifier due to its amphiphilic characteristics. It is used in food processing, cosmetics, and pharmaceuticals to stabilize emulsions and enhance product consistency .

Propriétés

Numéro CAS |

76261-97-7 |

|---|---|

Formule moléculaire |

C17H32O2 |

Poids moléculaire |

268.4 g/mol |

Nom IUPAC |

(E)-heptadec-9-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8+ |

Clé InChI |

QSBYPNXLFMSGKH-CMDGGOBGSA-N |

SMILES |

CCCCCCCC=CCCCCCCCC(=O)O |

SMILES isomérique |

CCCCCCC/C=C/CCCCCCCC(=O)O |

SMILES canonique |

CCCCCCCC=CCCCCCCCC(=O)O |

melting_point |

14.5°C |

Description physique |

Liquid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.